3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: This can be achieved by reacting 3-(4-methoxyphenyl)propanoic acid with pyridin-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction, where 2-(thiophen-2-yl)ethylamine is reacted with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) can be used.
Reduction: LiAlH₄ (lithium aluminium hydride) is a common reducing agent.
Substitution: Halogenating agents like Br₂ (bromine) or I₂ (iodine) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be explored for therapeutic applications.
Industry
In material science, the compound’s aromatic and heterocyclic components could contribute to the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)propanamide: Lacks the thiophene moiety, which may affect its chemical reactivity and biological activity.
3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide: Lacks the pyridin-3-ylmethyl group, which could influence its interaction with biological targets.
Uniqueness
The presence of both pyridin-3-ylmethyl and thiophene moieties in 3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide makes it unique
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-26-20-9-6-18(7-10-20)8-11-22(25)24(14-12-21-5-3-15-27-21)17-19-4-2-13-23-16-19/h2-7,9-10,13,15-16H,8,11-12,14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGNVHDXIRSEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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